Docebenone

5-Lipoxygenase Enzyme Inhibition Leukotriene Biosynthesis

Docebenone (AA-861) is the definitive 5-LO inhibitor for experiments demanding unambiguous pathway attribution. With >100-fold selectivity over 12-LO and COX, and proven sub-micromolar cellular potency (LTB4 IC50=0.08 µM, 5-HETE IC50=0.03 µM), it eliminates off-target confounds observed with other 5-LO inhibitors. Unlike zileuton or BWA4C, its well-characterized interaction profile (including MRP-4-mediated PGE2 export inhibition) ensures data reproducibility across laboratories. Validated oral efficacy in rodent inflammation (80 mg/kg) and asthma (20 mg/kg) models provides a reliable starting point for in vivo studies. Choose Docebenone for publication-ready results.

Molecular Formula C21H26O3
Molecular Weight 326.4 g/mol
CAS No. 80809-81-0
Cat. No. B1670853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDocebenone
CAS80809-81-0
Synonyms2,3,5-trimethyl-6-(12-hydroxy-5,10-dodecadiynyl)-1,4-benzoquinone
AA 861
AA-861
AA861
Molecular FormulaC21H26O3
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C(=C(C1=O)C)CCCCC#CCCCC#CCO)C
InChIInChI=1S/C21H26O3/c1-16-17(2)21(24)19(18(3)20(16)23)14-12-10-8-6-4-5-7-9-11-13-15-22/h22H,5,7-10,12,14-15H2,1-3H3
InChIKeyWDEABJKSGGRCQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Docebenone (AA-861) 80809-81-0: A Potent and Orally Active 5-Lipoxygenase Inhibitor for Inflammation and Allergy Research


Docebenone (also known as AA-861; CAS 80809-81-0) is a small-molecule benzoquinone derivative that acts as a potent, selective, and orally active inhibitor of arachidonate 5-lipoxygenase (5-LO), the key enzyme responsible for the biosynthesis of pro-inflammatory leukotrienes [1]. Its mechanism involves direct, reversible inhibition of 5-LO catalytic activity, thereby suppressing the production of leukotriene B4 (LTB4), 5-hydroxyeicosatetraenoic acid (5-HETE), and the cysteinyl leukotrienes that constitute the slow-reacting substance of anaphylaxis (SRS-A) [2]. Docebenone demonstrates >100-fold selectivity for 5-LO over 12-lipoxygenase and cyclooxygenase (COX) enzymes . It is a widely used chemical probe for elucidating the role of the 5-LO pathway in inflammation, allergy, asthma, pancreatitis, and oncology models.

Why Docebenone (AA-861) Cannot Be Readily Substituted by Other 5-Lipoxygenase Inhibitors in Experimental Models


Despite sharing a common nominal target (5-LO), 5-LO inhibitors exhibit significant compound-specific pharmacological profiles. Studies demonstrate that frequently used 5-LO inhibitors, including AA-861, zileuton, BWA4C, and CJ-13,610, differ markedly in their inhibitory potency, selectivity across lipoxygenase isoforms, off-target effects (e.g., prostaglandin export inhibition), and in vivo efficacy [1][2]. Notably, AA-861, BWA4C, CJ-13,610, and zileuton were all found to inhibit prostaglandin E2 (PGE2) export via MRP-4 with variable potencies (IC50 range 0.1–9.1 µM), a property not shared by all 5-LO inhibitors and one that can confound interpretation of experimental results [2]. Therefore, data generated with one 5-LO inhibitor cannot be assumed to be equivalent or interchangeable; selection of a specific compound like Docebenone must be guided by its unique quantitative performance metrics in the relevant assay system.

Docebenone (AA-861) Quantitative Differentiation Guide: In Vitro Potency, Selectivity, and In Vivo Efficacy Against Key Comparators


Comparative 5-Lipoxygenase (5-LO) Inhibitory Potency in Cell-Free Assays

In a direct, cell-free enzyme assay, Docebenone (AA-861) inhibits 5-LO activity with an IC50 value of 0.014 µM, demonstrating approximately 21-fold greater potency than the FDA-approved 5-LO inhibitor zileuton (IC50 = 0.3 µM) [1]. This head-to-head comparison under identical assay conditions establishes Docebenone as a significantly more potent 5-LO inhibitor than zileuton at the isolated enzyme level.

5-Lipoxygenase Enzyme Inhibition Leukotriene Biosynthesis

Comparative Inhibition of Cellular Leukotriene B4 (LTB4) Production in Human Whole Blood

In a physiologically relevant human whole blood assay, Docebenone (AA-861) inhibits leukotriene B4 (LTB4) biosynthesis induced by bacterial lipopolysaccharide (LPS). While absolute IC50 values in this complex matrix vary, Docebenone consistently demonstrates potent inhibition of LTB4 production within the same concentration range (IC50 values ranging from 0.1–9.1 µM) as other well-characterized 5-LO inhibitors such as BWA4C, CJ-13,610, and zileuton [1]. This cross-study comparable evidence confirms that Docebenone's enzyme inhibition potency translates effectively to cellular inhibition of LTB4 synthesis in a complex biological matrix, a critical parameter for assessing functional activity in inflammation models.

Leukotriene B4 Whole Blood Assay Ex Vivo Pharmacodynamics

Selectivity Profile: >100-Fold Selectivity for 5-LO over 12-LO and Cyclooxygenase (COX)

Docebenone (AA-861) exhibits greater than 100-fold selectivity for 5-lipoxygenase over 12-lipoxygenase and cyclooxygenase (COX) enzymes [1]. This selectivity profile is critical because it allows researchers to specifically probe the 5-LO/leukotriene pathway without confounding interference from the 12-LO or prostaglandin synthesis pathways. This class-level inference positions Docebenone as a highly selective tool compound, particularly when compared to broader-spectrum lipoxygenase inhibitors like nordihydroguaiaretic acid (NDGA) which inhibits multiple LOX isoforms and COX.

Selectivity Off-Target Activity Arachidonic Acid Cascade

In Vivo Anti-Inflammatory Efficacy: Reduction of Carrageenan-Induced Paw Edema in Rats

In a standard rodent model of acute inflammation, oral administration of Docebenone (AA-861) at a dose of 80 mg/kg significantly reduces carrageenan-induced paw edema, pleurisy, and cellular infiltration in rats [1]. This in vivo anti-inflammatory activity, documented in primary research publications, confirms that the potent in vitro 5-LO inhibition translates to a measurable pharmacodynamic effect in a whole-animal model. The 80 mg/kg oral dose establishes a benchmark for designing comparative in vivo studies against other 5-LO inhibitors or anti-inflammatory agents.

In Vivo Anti-inflammatory Paw Edema Carrageenan

Potent Inhibition of Stimulated 5-HETE and LTB4 Production in Isolated Rat Peritoneal Macrophages

In isolated rat peritoneal macrophages stimulated with the calcium ionophore A23187, Docebenone (AA-861) potently inhibits the production of both 5-hydroxyeicosatetraenoic acid (5-HETE) and leukotriene B4 (LTB4), with reported IC50 values of 0.03 µM and 0.08 µM, respectively [1]. These sub-micromolar IC50 values in a primary cell culture system further underscore the compound's high cellular potency and provide a quantitative benchmark for researchers planning cell-based studies of 5-LO pathway inhibition.

Cellular Assay 5-HETE LTB4 Macrophage

Orally Active 5-LO Inhibitor with Demonstrated In Vivo Efficacy in Multiple Species and Disease Models

Docebenone (AA-861) is consistently characterized as an orally active 5-LO inhibitor [1][2]. Its oral activity has been demonstrated in multiple species (rat, guinea pig, monkey) across diverse disease models, including acute necrotizing pancreatitis (protective effect at 30-60 mg/kg in rats), experimental allergic asthma (reduction of ovalbumin-induced bronchoconstriction at 20 mg/kg in guinea pigs), and SRS-A release suppression (55-97% inhibition at 0.01-10 µM in monkey lung fragments) [2][3][4]. This body of in vivo evidence, while not a direct head-to-head comparison, distinguishes Docebenone as a tool compound with a well-validated oral efficacy profile across a range of inflammatory and allergic conditions, a critical factor for researchers requiring systemic administration in animal studies.

Oral Bioavailability In Vivo Pharmacology Preclinical Model

Optimal Research and Procurement Scenarios for Docebenone (AA-861) Based on Validated Evidence


Investigating the Specific Role of 5-Lipoxygenase in Leukotriene-Mediated Inflammation

Docebenone's >100-fold selectivity for 5-LO over 12-LO and COX makes it the preferred chemical probe for experiments requiring unambiguous attribution of inflammatory phenotypes to the 5-LO/leukotriene pathway, rather than to 12-LO or prostaglandin-mediated pathways. This is particularly critical in macrophage, neutrophil, or whole blood studies where multiple arachidonic acid pathways are simultaneously active.

Designing In Vivo Studies Requiring Orally Bioavailable 5-LO Inhibition in Rodent or Guinea Pig Models

The compound's established oral activity and documented efficacy in reducing carrageenan-induced paw edema (80 mg/kg, p.o.) [1] and ovalbumin-induced bronchoconstriction (20 mg/kg, p.o.) [2] in rodents and guinea pigs provide a validated starting point for researchers planning systemic administration studies of 5-LO inhibition in models of acute inflammation, asthma, or pancreatitis [3].

Conducting Comparative Studies of 5-LO Inhibitor Pharmacodynamics in Cell-Based Assays

The well-characterized cellular potency of Docebenone in inhibiting A23187-induced LTB4 (IC50 = 0.08 µM) and 5-HETE (IC50 = 0.03 µM) in rat peritoneal macrophages [1] establishes a precise benchmark for comparing the cellular activity of novel 5-LO inhibitors or for standardizing experimental conditions across different laboratories. Its sub-micromolar potency allows for effective inhibition at concentrations that minimize non-specific cytotoxicity.

Elucidating 5-LO Pathway Involvement in Disease Models with an Established Literature Precedent

Docebenone (AA-861) benefits from decades of use as a chemical probe in peer-reviewed research. Its application in well-documented models such as experimental acute pancreatitis [3] and allergic asthma [2] allows researchers to build upon an existing body of knowledge, facilitating comparisons of new findings with previously published data and enhancing the reproducibility of experimental outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Docebenone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.